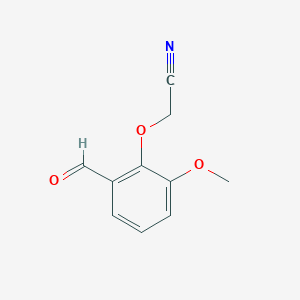![molecular formula C26H23NO6 B2977001 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide CAS No. 883961-96-4](/img/structure/B2977001.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is often found in various natural products and pharmaceuticals . The compound also contains methoxy groups and an amide group, which can significantly influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene ring with a methoxybenzamide group attached. The presence of the methoxy groups and the amide group can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The chromene ring, methoxy groups, and amide group could potentially undergo various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring, methoxy groups, and amide group can influence properties such as solubility, melting point, boiling point, and reactivity .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to be involved in various biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, may have similar pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, may have similar effects .
Action Environment
A study on a similar compound, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, showed that it can inhibit the corrosion of mild steel in acidic media .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMCM in lab experiments is its high affinity for GABA receptors, which makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using DMCM is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on DMCM. One area of research is the development of new drugs based on DMCM for treating anxiety and other neurological disorders. Another area of research is the study of the effects of DMCM on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, further studies are needed to fully understand the mechanism of action of DMCM and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DMCM involves a multi-step process that requires advanced knowledge of organic chemistry. The most commonly used method for synthesizing DMCM involves the condensation of 3-(3,4-dimethoxyphenyl)-2-propenal with 4-methoxybenzoyl chloride in the presence of a base. This reaction yields the intermediate product, which is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential applications in various fields, including pharmacology, neurology, and biochemistry. One of the most promising applications of DMCM is its use as a ligand for GABA receptors. DMCM has been shown to have a high affinity for GABA receptors, which makes it a potential candidate for developing new drugs for treating anxiety and other neurological disorders.
Propriétés
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(17-10-13-20(31-3)21(14-17)32-4)26(33-24(15)19)27-25(29)16-8-11-18(30-2)12-9-16/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVPLHYOJOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)
![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)

![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)
![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)






![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)
![N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2976941.png)